The synthesis of Nerisopam involves several key steps to form its characteristic 2,3-benzodiazepine core. The general synthetic route includes:
Industrial methods aim to optimize these steps for high yield and purity while maintaining cost-effectiveness .
Nerisopam's molecular structure is characterized by a fused benzodiazepine ring system. The canonical SMILES representation of Nerisopam is CC1=NN=C(C2=CC(=C(C=C2C1)OC)OC)C3=CC=C(C=C3)N
, which indicates the presence of various substituents that contribute to its pharmacological profile .
The structure can be analyzed in terms of:
Nerisopam participates in various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for Nerisopam primarily involves its interaction with the central nervous system. Unlike traditional benzodiazepines, Nerisopam does not bind to central dopamine receptors; instead, it exhibits affinity for serotonin receptors (specifically 5-HT1 receptors) and inhibits brain cyclic adenosine monophosphate phosphodiesterase (cAMP-phosphodiesterase). This action leads to increased levels of cyclic adenosine monophosphate within neurons, contributing to its anxiolytic effects .
Nerisopam possesses several notable physical and chemical properties:
These properties are critical when considering formulation strategies for therapeutic use .
Nerisopam has significant applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: